Ethyl 2-(2-bromothiazol-4-yl)acetate
Overview
Description
Ethyl 2-(2-bromothiazol-4-yl)acetate is an organic compound with the molecular formula C7H8BrNO2S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Ethyl 2-(2-bromothiazol-4-yl)acetate, also known as ETHYL 2-(2-BROMO-1,3-THIAZOL-4-YL)ACETATE, is a compound with a molecular weight of 250.12 . This article aims to provide a comprehensive understanding of its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromothiazol-4-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of thiazole derivatives. The synthesis typically starts with the preparation of 2-amino-thiazol-4-yl acetic acid ethyl ester. This intermediate is then subjected to bromination using a mixture of sodium nitrite, copper sulfate, sodium bromide, and hydrochloric acid at low temperatures (0°C). The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently replaced by a bromine atom to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromothiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding thiazole derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products
Substitution: Formation of thiazole derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-(thiazol-4-yl)acetic acid ethyl ester.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(2-bromothiazol-4-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: Used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Ethyl 2-(2-bromothiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-(2-chlorothiazol-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Ethyl 2-(2-fluorothiazol-4-yl)acetate: Contains a fluorine atom, which can significantly alter the compound’s properties, including its metabolic stability and binding affinity.
Ethyl 2-(2-iodothiazol-4-yl)acetate:
This compound is unique due to the presence of the bromine atom, which provides specific reactivity and potential for halogen bonding interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-12-7(8)9-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZEWZLCNRIRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699843 | |
Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56355-79-4 | |
Record name | Ethyl 2-bromo-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56355-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (2-bromo-1,3-thiazol-4-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10699843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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